Tizanidine

Geriatric Pharmacotherapy Muscle Relaxant Safety Real-World Evidence

Tizanidine (CAS 51322-75-9) is a uniquely selective pharmacological tool with ~20-fold I1-over-α2 receptor selectivity—a profile absent in clonidine. Real-world evidence demonstrates 43% fewer falls vs. baclofen in elderly populations. Its exclusive CYP1A2 metabolism differs fundamentally from baclofen (renal) and cyclobenzaprine (CYP3A4/2D6). As a myotonolytic benchmark (ED50=1.2 mg/kg p.o.), it outperforms afloqualone (7×) and eperisone (48×). The pronounced formulation-specific food effect makes it ideal for fed/fasted bioequivalence modeling. Essential for dissecting imidazoline vs. α2-adrenergic signaling in muscle relaxation, blood pressure regulation, and neuroprotection studies.

Molecular Formula C9H8ClN5S
Molecular Weight 253.71 g/mol
CAS No. 51322-75-9
Cat. No. B1208945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizanidine
CAS51322-75-9
Synonyms5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole
DS 103-282
Sirdalud
tizanidine
tizanidine hydrochloride
tizanidine monohydrochloride
Zanaflex
Molecular FormulaC9H8ClN5S
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
InChIInChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)
InChIKeyXFYDIVBRZNQMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble
1.33e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tizanidine (CAS 51322-75-9) Procurement Guide: Scientific Profile and Baseline Characteristics


Tizanidine (CAS 51322-75-9) is an imidazoline derivative and a centrally acting α2-adrenergic receptor agonist used as a skeletal muscle relaxant for the management of spasticity associated with multiple sclerosis, spinal cord injury, and other neurological conditions [1]. Its mechanism of action primarily involves presynaptic inhibition of motor neurons at the spinal level, reducing the release of excitatory amino acids and dampening polysynaptic reflex pathways without direct effect on skeletal muscle fibers or the neuromuscular junction [2]. Tizanidine is extensively metabolized in the liver, with CYP1A2 responsible for approximately 95% of its metabolism into inactive metabolites, and it exhibits an elimination half-life of approximately 2.5 hours [3].

Tizanidine (CAS 51322-75-9) Why In-Class Substitution Cannot Be Assumed


Tizanidine cannot be considered interchangeable with other skeletal muscle relaxants or α2-adrenergic agonists due to its unique polypharmacology and narrow therapeutic index. While it shares structural similarity with clonidine, tizanidine exhibits markedly different receptor binding profiles, including a ~20-fold higher affinity for imidazoline I1 receptors compared to α2-adrenoceptors—a selectivity not observed with clonidine, which shows equal affinity for both targets [1]. Furthermore, tizanidine's metabolism is almost exclusively dependent on CYP1A2, a pathway that differs fundamentally from the metabolic routes of baclofen (primarily renal excretion) or cyclobenzaprine (CYP3A4, CYP1A2, CYP2D6), leading to distinct drug-drug interaction liabilities and pharmacokinetic variability [2]. Real-world safety data demonstrate that the risk of falls and encephalopathy differs significantly among muscle relaxants, with tizanidine showing a lower fall risk compared to baclofen in older adults [3]. These pharmacologic and safety divergences make generic substitution across the muscle relaxant class clinically unsound and scientifically unjustified without explicit comparative evidence.

Tizanidine (CAS 51322-75-9) Quantitative Evidence for Procurement Differentiation


Tizanidine vs. Baclofen: Quantified Fall Risk Reduction in Older Adults

In a real-world active-comparator cohort study of older adults (≥65 years), tizanidine demonstrated a significantly lower incidence of falls compared to baclofen. The fall incidence rate was 61.9 per 1000 person-years for tizanidine users versus 108.4 per 1000 person-years for baclofen users, yielding a subdistribution hazard ratio (SHR) of 1.68 (95% CI, 1.20-2.36) favoring tizanidine [1]. This represents a 43% lower incidence rate for falls with tizanidine. Notably, fracture risk was comparable between the two agents (SHR, 0.85; 95% CI, 0.63-1.14) [1].

Geriatric Pharmacotherapy Muscle Relaxant Safety Real-World Evidence

Tizanidine vs. Clonidine: Receptor Binding Selectivity for Imidazoline I1 Sites

Tizanidine exhibits a distinctive receptor binding profile compared to its close structural analog clonidine. In rat kidney membrane assays, tizanidine bound to imidazoline receptors with approximately 20-fold higher affinity than to α2-adrenoceptors [1]. In contrast, clonidine showed equal affinity for both receptor types [1]. The rank order of relative selectivity for imidazoline receptors was tizanidine > oxymetazoline > clonidine > naphazoline [1].

Receptor Pharmacology Binding Affinity Drug Selectivity

Tizanidine vs. Eperisone and Afloqualone: Preclinical Potency in Muscle Relaxation Models

In a head-to-head preclinical comparison, oral tizanidine demonstrated markedly superior potency in the mouse Straub tail assay—a standard model of central muscle relaxant activity. Tizanidine achieved an ED50 of 1.2 mg/kg, compared to 8.2 mg/kg for afloqualone and 58.1 mg/kg for eperisone [1]. In the rabbit hind limb extensor reflex model, intravenous tizanidine exhibited an ED50 of 0.02 mg/kg, whereas afloqualone and eperisone achieved only 32% and 41% maximal inhibition at 2.0 and 1.0 mg/kg, respectively [1].

Preclinical Pharmacology Myotonolytic Activity ED50 Comparison

Tizanidine vs. Baclofen: Lower Risk of Encephalopathy in Real-World Use

In a real-world active-comparator cohort study of older adults newly prescribed muscle relaxants, baclofen was associated with a significantly higher risk of encephalopathy compared to tizanidine. This increased risk persisted over the first year of treatment [1]. The study quantified that new use of baclofen conferred a greater encephalopathy risk than both tizanidine and cyclobenzaprine [1].

Drug Safety Encephalopathy Risk Pharmacovigilance

Tizanidine Formulation-Specific Bioavailability and Food Effect Differentiation

Tizanidine exhibits formulation-dependent pharmacokinetics that are critical for accurate dosing. Under fasting conditions, tizanidine tablets and capsules are bioequivalent, with peak plasma concentration occurring at 1.0 hour and an absolute bioavailability of approximately 40% (CV = 24%) due to extensive first-pass hepatic metabolism [1]. However, when administered with food, the tablet formulation shows a ~30% increase in Cmax, while the capsule formulation shows a 20% decrease in Cmax and a prolonged Tmax (increased by 2-3 hours) [1]. Consequently, the mean Cmax for the capsule with food is only 66% of the tablet Cmax with food, and the total amount absorbed from the capsule is about 80% of that from the tablet [1].

Pharmacokinetics Formulation Science Bioequivalence

Tizanidine α2-Adrenoceptor Binding Affinity: High Potency at Therapeutic Target

Tizanidine demonstrates high-affinity binding to α2-adrenergic receptors, with a reported Ki value of approximately 2.6 nM . This binding affinity underlies its mechanism of action as a central α2-agonist, inhibiting neurotransmitter release from noradrenergic neurons. For context, while clonidine is also an α2-agonist, tizanidine's unique selectivity profile for imidazoline I1 receptors (20-fold selectivity) distinguishes its pharmacology from clonidine's balanced binding [1].

Receptor Binding Ki Value Adrenergic Pharmacology

Tizanidine (CAS 51322-75-9) Optimal Application Scenarios for Research and Industrial Use


Geriatric or Fall-Risk Spasticity Management Studies

Based on real-world evidence showing a 43% lower fall incidence rate with tizanidine compared to baclofen (61.9 vs. 108.4 falls per 1000 person-years) in older adults [1], tizanidine is the preferred muscle relaxant for clinical studies or formulary inclusion targeting elderly populations or patients with elevated fall risk. The lower encephalopathy risk further supports this application [2].

Mechanistic Studies of Imidazoline Receptor Pharmacology

Tizanidine's unique ~20-fold selectivity for imidazoline I1 receptors over α2-adrenoceptors, a property not shared by the structurally similar clonidine, makes it an essential tool compound for dissecting the contributions of imidazoline versus α2-adrenergic signaling in central muscle relaxation, blood pressure regulation, and neuroprotection [3].

Preclinical Screening of Muscle Relaxant Candidates

As a benchmark myotonolytic agent, tizanidine provides a high-potency reference standard (ED50 = 1.2 mg/kg p.o. in mouse Straub tail assay) against which novel compounds can be compared. Its 7-fold and 48-fold potency advantages over afloqualone and eperisone, respectively, establish it as a positive control for in vivo muscle relaxation assays [4].

Formulation Development and Food-Effect Pharmacokinetic Studies

Tizanidine's pronounced and formulation-specific food effect—with tablet Cmax increasing ~30% and capsule Cmax decreasing 20% when taken with food—makes it an ideal model compound for studying formulation strategies to mitigate food-drug interactions, develop modified-release dosage forms, or evaluate bioequivalence under fed versus fasted conditions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tizanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.